cAMP Phosphodiesterase Inhibitory Potency: APD-III (12-Methyl) vs. APD-II (Straight-Chain) vs. APD-I (Shorter Branched-Chain)
In the APD acylpeptide series, APD-III—which contains 3-hydroxy-12-methyltetradecanoic acid (α-C15h3) mixed with its 13-methyl isomer—exhibited an IC50 of 8.1 × 10⁻⁸ M against cAMP phosphodiesterase. This represents a 1.8-fold lower potency than APD-II (IC50 4.5 × 10⁻⁸ M, containing straight-chain 3-hydroxytetradecanoic acid), but comparable potency to APD-I (IC50 8.5 × 10⁻⁸ M, containing shorter branched 3-hydroxy-11-methyldodecanoic acid). Both APD-III and APD-I were 1,300- to 35,000-fold more potent than theophylline (IC50 2.8 × 10⁻³ M) and 1.4-fold more potent than papaverine (IC50 1.1 × 10⁻⁴ M) [1]. This quantitative hierarchy demonstrates that the C-12 methyl branch in the β-hydroxy fatty acid chain confers intermediate potency between the straight-chain and shorter branched-chain variants, establishing a precise structure-activity rank order.
| Evidence Dimension | cAMP phosphodiesterase inhibition (IC50) |
|---|---|
| Target Compound Data | APD-III containing 3-hydroxy-12-methyltetradecanoic acid: IC50 = 8.1 × 10⁻⁸ M |
| Comparator Or Baseline | APD-II (3-hydroxytetradecanoic acid, straight-chain): IC50 = 4.5 × 10⁻⁸ M; APD-I (3-hydroxy-11-methyldodecanoic acid): IC50 = 8.5 × 10⁻⁸ M; Theophylline: IC50 = 2.8 × 10⁻³ M; Papaverine: IC50 = 1.1 × 10⁻⁴ M |
| Quantified Difference | APD-III is 1.8-fold less potent than APD-II; 1.05-fold more potent than APD-I; ~1,300-fold more potent than theophylline; ~1.4-fold more potent than papaverine |
| Conditions | cAMP phosphodiesterase assay; 40 mM Tris-HCl (pH 7.5), 2 mM MgSO₄, 0.2 mM cAMP; enzyme from Boehringer Mannheim; alkaline phosphatase-coupled colorimetric phosphate detection at 820 nm; incubation 38°C, 20 min |
Why This Matters
The 1.8-fold potency difference between APD-II (straight-chain) and APD-III (12-methyl branched) provides a quantifiable basis for selecting the 12-methyl variant when intermediate PDE inhibitory activity is desired without the maximal potency that may introduce off-target effects.
- [1] Hosono K, Suzuki H. Acylpeptides, the inhibitors of cyclic adenosine 3',5'-monophosphate phosphodiesterase. III. Inhibition of cyclic AMP phosphodiesterase. J Antibiot (Tokyo). 1983;36(6):679-683. Table 1: IC50 values; assay conditions in Materials and Methods. View Source
